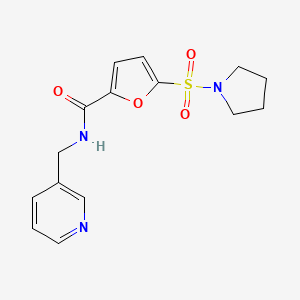

![molecular formula C19H15N3O6S B2568727 N-(2-羟基-2-(4-硝基苯基)乙基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺 CAS No. 701244-88-4](/img/structure/B2568727.png)

N-(2-羟基-2-(4-硝基苯基)乙基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

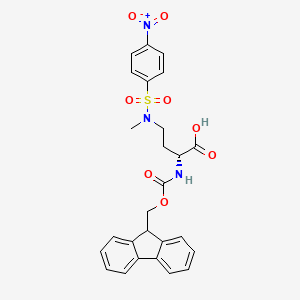

The molecule “N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The molecule also contains a nitrophenyl group, which is a common functional group in many synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a nitrophenyl group, and a sulfonamide group. The presence of these groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group in the nitrophenyl moiety is electron-withdrawing and could potentially undergo reduction reactions . The indole ring, being aromatic, could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could impact the compound’s solubility in various solvents .科学研究应用

碳酸酐酶同工酶的抑制

磺酰胺,包括与N-(2-羟基-2-(4-硝基苯基)乙基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺结构相关的化合物,因其对人体碳酸酐酶(hCA)同工酶的抑制作用而被广泛研究。这些酶对于各种生理过程至关重要,包括呼吸、酸碱平衡和CO2运输。磺酰胺类药物代表了一类重要的碳酸酐酶抑制剂(CAIs),显示出对hCA I和II同工酶的有效体外抑制作用。这种抑制作用表明在治疗青光眼、癫痫和高山病等疾病中具有潜在应用,其中调节碳酸酐酶活性可能是有益的(Nurgün Büyükkıdan 等人,2017 年)。

潜在的抗肿瘤应用

N-芳基磺酰胺衍生物的合成和评估,包括与所讨论化合物类似的那些,揭示了它们作为抗肿瘤剂的潜力。这些化合物可以通过破坏细胞周期进程来抑制各种癌细胞系,为癌症治疗提供了一种有希望的方法。已经针对人类癌细胞系筛选了特定的磺酰胺重点库,确定了已进入临床试验的有效的细胞周期抑制剂。这突出了N-芳基磺酰胺在溶瘤疗法中的潜力,强调了在该领域开展进一步研究以充分了解其作用机制和治疗潜力的重要性(T. Owa 等人,2002 年)。

环境降解途径

对与N-(2-羟基-2-(4-硝基苯基)乙基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺结构密切相关的磺酰胺类抗生素的环境降解的研究揭示了微生物消除这些化合物的方法环境的独特策略。已经确定了一条涉及异位羟基化然后碎裂的新途径,这可能会显着影响磺酰胺类药物的环境持久性和毒性。这一发现对于了解磺酰胺在环境中的归宿以及制定减轻其影响的策略至关重要(B. Ricken 等人,2013 年)。

合成和表征技术

磺酰胺的合成和表征的进步,例如N-(2-羟基-2-(4-硝基苯基)乙基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺,对于扩展它们的科学和治疗应用至关重要。已经开发出从硝基芳烃合成N-芳基磺酰胺的新方法,为这些重要化合物提供了高效、便捷且无毒的途径。这些技术对于持续探索磺酰胺在药物和其他应用中的应用至关重要,强调了创新合成方法在推进研究和开发中的重要性(Jingjing Xia 等人,2021 年)。

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” might also interact with multiple targets in the body.

Biochemical Pathways

Given the broad range of activities of indole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .

属性

IUPAC Name |

N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O6S/c23-16(11-4-6-12(7-5-11)22(25)26)10-20-29(27,28)17-9-8-15-18-13(17)2-1-3-14(18)19(24)21-15/h1-9,16,20,23H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCNJTLPTXKOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)

![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)

![3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2568666.png)